molecular formula C11H11NO2 B1610765 2-Cyanopropan-2-YL benzoate CAS No. 32379-42-3

2-Cyanopropan-2-YL benzoate

Cat. No.: B1610765
CAS No.: 32379-42-3
M. Wt: 189.21 g/mol
InChI Key: LSQXSRBCTVHENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanopropan-2-YL benzoate: is an organic compound with the molecular formula C11H11NO2 . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by a cyano group attached to a propan-2-yl group, which is further bonded to a benzoate moiety. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-YL benzoate typically involves the reaction of benzoic acid with 2-cyanopropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5COOH+ClC(CH3)2CNC6H5COOCH2C(CH3)2CN+HCl\text{C}_6\text{H}_5\text{COOH} + \text{ClC(CH}_3\text{)}_2\text{CN} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_2\text{C(CH}_3\text{)}_2\text{CN} + \text{HCl} C6​H5​COOH+ClC(CH3​)2​CN→C6​H5​COOCH2​C(CH3​)2​CN+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropan-2-YL benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-Cyanopropan-2-YL benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyano and benzoate groups.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments .

Comparison with Similar Compounds

  • 2-Cyanopropan-2-YL benzodithioate
  • 2-Cyanopropan-2-YL dodecyl trithiocarbonate
  • 2-Cyanopropan-2-YL 4-cyanobenzodithioate

Comparison: 2-Cyanopropan-2-YL benzoate is unique due to its specific ester linkage and the presence of a cyano group. Compared to its analogs, it exhibits distinct reactivity patterns and applications. For instance, 2-Cyanopropan-2-YL benzodithioate is primarily used in polymerization reactions, while this compound finds broader applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-cyanopropan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXSRBCTVHENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498818
Record name 2-Cyanopropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32379-42-3
Record name 2-Cyanopropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopropan-2-YL benzoate
Reactant of Route 2
Reactant of Route 2
2-Cyanopropan-2-YL benzoate
Reactant of Route 3
Reactant of Route 3
2-Cyanopropan-2-YL benzoate
Reactant of Route 4
Reactant of Route 4
2-Cyanopropan-2-YL benzoate
Reactant of Route 5
Reactant of Route 5
2-Cyanopropan-2-YL benzoate
Reactant of Route 6
Reactant of Route 6
2-Cyanopropan-2-YL benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.